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Compound of Interest

1,1-Dimethyl-3-phenylpropy!
Compound Name:
acetate

Cat. No.: B085564

Disclaimer: Extensive searches for spectroscopic data (*H NMR, 3C NMR, IR, and MS) for 1,1-
Dimethyl-3-phenylpropyl acetate did not yield any specific results. This suggests that the
compound is not widely synthesized or characterized in publicly available scientific literature.
Therefore, this guide presents a comprehensive analysis of the closely related and well-
documented isomer, 3-phenylpropyl acetate, to serve as a detailed example of spectroscopic
data interpretation and structural elucidation for researchers, scientists, and drug development
professionals.

Spectroscopic Data of 3-Phenylpropyl Acetate

The following tables summarize the key spectroscopic data for 3-phenylpropyl acetate,
providing a clear and structured overview for easy comparison and interpretation.

Table 1: *H NMR Spectroscopic Data for 3-Phenylpropyl
Acetate
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
7.26-7.16 m - 5H Ar-H
4.06 t 6.5 2H -O-CHa2-
2.66 t 7.6 2H Ar-CHz-
2.02 s - 3H -C(O)-CHs
1.93 quintet 7.0 2H -CH2-CH2-CHz2-

Solvent: CDCls, Spectrometer Frequency: 250 MHz[1]

Table 2: 3*C NMR Spectroscopic Data for 3-Phenylpropyl

Acetate
Chemical Shift (8) ppm Carbon Type Assighment
171.1 Carbonyl C=0
141.1 Aromatic Ar-C (quaternary)
128.4 Aromatic Ar-CH
128.3 Aromatic Ar-CH
126.0 Aromatic Ar-CH
63.8 Aliphatic -O-CHz2-
32.1 Aliphatic Ar-CHz-
30.1 Aliphatic -CH2-CH2-CHa2-
20.9 Aliphatic -C(0)-CHs

Solvent: CDCls, Spectrometer Frequency: 62.5 MHz[1]
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Table 3: Infrared (IR) Spectroscopy Data for 3-
Phenylpropyl Acetate

Wavenumber (cm~?) Intensity Bond Vibration
3032 Medium C-H stretch (aromatic)
2952, 2843 Medium C-H stretch (aliphatic)
1740 Strong C=0 stretch (ester)
1257 Strong C-O stretch (ester)

Sample Preparation: Neat[2]

Table 4: Mass Spectrometry (MS) Data for 3-
Phenylpropyl Acetate
m/z

Relative Intensity (%) Fragment lon
178 ~10 [M]* (Molecular lon)
118 100 [M - CH3COOH]*
117 ~73 [CoHo]*
91 ~34 [C7H7]* (Tropylium ion)
43 ~41 [CHsCO]J* (Acylium ion)

lonization Method: Electron lonization (EI)[3]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are crucial for
reproducibility and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 3-phenylpropyl acetate (approximately 5-10 mg) is
dissolved in about 0.5 mL of deuterated chloroform (CDCls) containing tetramethylsilane
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(TMS) as an internal standard.

Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 250 MHz for protons and 62.5 MHz for carbon-13.

Data Acquisition: For tH NMR, standard acquisition parameters are used, including a
sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, a proton-
decoupled sequence is employed to simplify the spectrum to single lines for each unique
carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat 3-phenylpropyl acetate is placed between two potassium
bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then scanned, typically over a range of 4000 to 400 cm™1,

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation from any impurities.

lonization: Electron lonization (EI) is used, where the sample molecules are bombarded with
a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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+ Detection: An electron multiplier detects the ions, and the signal is processed to generate a
mass spectrum, which is a plot of relative ion abundance versus m/z.[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an organic
molecule, such as 3-phenylpropyl acetate, using the combined data from various spectroscopic
techniques.
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Caption: Workflow for Spectroscopic Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Phenylpropyl Acetate
Isomers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085564+#spectroscopic-data-of-1-1-dimethyl-3-
phenylpropyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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